BenchChemオンラインストアへようこそ!

N-[(4-fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Medicinal Chemistry ADME Prediction Triazoloquinazoline SAR

Select CAS 866345-45-1 for targeted CNS receptor pharmacology. The 3-phenyl-5-(4-fluorobenzylamino) triazoloquinazoline scaffold enables precise comparison with unsubstituted benzyl analog (CAS 866345-44-0) to quantify para-fluorination metabolic shielding effects. This compound maps onto patented α5-selective inverse agonist chemotypes (US 2003/0125333) and serves as a critical tool for adenosine receptor subtype selectivity profiling. Avoid uncontrolled variables & ensure matched pharmacological data.

Molecular Formula C22H16FN5
Molecular Weight 369.403
CAS No. 866345-45-1
Cat. No. B2694647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
CAS866345-45-1
Molecular FormulaC22H16FN5
Molecular Weight369.403
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F
InChIInChI=1S/C22H16FN5/c23-17-12-10-15(11-13-17)14-24-21-18-8-4-5-9-19(18)28-22(25-21)20(26-27-28)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25)
InChIKeyGHVCEYBOCXNETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866345-45-1): Procurement-Relevant Structural and Pharmacological Context


N-[(4-fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866345-45-1, molecular formula C22H16FN5) is a 5-amino-substituted triazoloquinazoline featuring a 3-phenyl group on the triazole ring and a 4-fluorobenzyl moiety at the exocyclic amine. The compound belongs to the 1,2,3-triazolo[1,5-a]quinazoline scaffold class, a fused tricyclic system for which moderate affinity towards benzodiazepine and adenosine A1/A2A receptors has been documented in structurally related 3-phenyl-substituted analogs [1]. The triazoloquinazoline chemotype has been broadly profiled across analgesic, anti-inflammatory, anticonvulsant, anticancer, and antimicrobial indications, with specific structure-activity relationship (SAR) studies demonstrating that N-5 substituent identity and phenyl ring electronics critically modulate receptor binding selectivity [2].

Why Generic Substitution of N-[(4-Fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (866345-45-1) Carries Undefined Risk in Triazoloquinazoline Research


Within the 1,2,3-triazolo[1,5-a]quinazoline series, SAR studies have established that both the nature of the 3-substituent (phenyl vs. ethoxycarbonyl) and the 5-amino substituent identity dictate the balance between benzodiazepine receptor and adenosine A1/A2A receptor engagement [1]. The 4-fluorobenzyl group introduces a specific electronic and lipophilic signature that cannot be replicated by simple benzyl (866345-44-0), pentyl, or methoxybenzyl analogs. In the broader triazoloquinazoline class, even minor substituent changes have produced 100-fold differences in target potency, as demonstrated in the PDE10A inhibitor series where systematic N-5 modification improved IC50 from micromolar to 12 nM [2]. For procurement decisions, substituting one triazoloquinazoline analog for another without matched pharmacological data introduces uncontrolled variables in receptor selectivity, cellular potency, and off-target profile.

Quantitative Differentiation Evidence for N-[(4-Fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (866345-45-1) Relative to Structural Analogs


4-Fluorobenzyl vs. Unsubstituted Benzyl: Predicted Lipophilicity and Metabolic Stability Differentiation

The 4-fluorobenzyl substituent on the exocyclic amine distinguishes CAS 866345-45-1 from its direct benzyl analog N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866345-44-0). Fluorine substitution at the para-position of the benzyl group is a well-established medicinal chemistry strategy to block CYP450-mediated benzylic oxidation, a primary metabolic soft spot for N-benzylamines [1]. In the triazoloquinazoline class, the Bertelli et al. (2000) SAR study demonstrated that electron-withdrawing substituents on the phenyl ring modulate benzodiazepine receptor binding affinity, with chloro-substituted analogs showing altered binding profiles versus unsubstituted phenyl derivatives [2]. The fluorine atom introduces a strong electron-withdrawing effect (Hammett σp = +0.06 for F vs. σp = 0 for H) while maintaining a steric profile similar to hydrogen, enabling electronic modulation without steric penalty.

Medicinal Chemistry ADME Prediction Triazoloquinazoline SAR

Triazoloquinazoline Class Cytotoxicity: Quantitative Antiproliferative Potency Benchmarking Against Dasatinib in Three Cancer Cell Lines

While direct cytotoxicity data for CAS 866345-45-1 has not been published, the 1,2,4-triazolo[1,5-a]quinazoline scaffold has demonstrated significant antiproliferative activity that benchmarks favorably against the clinical kinase inhibitor dasatinib. Al-Salahi et al. (2014) evaluated 22 triazoloquinazoline compounds and identified derivatives (17, 18, 21) with IC50 values superior to dasatinib across three cell lines [1]. The key structural features conferring activity include the fused triazoloquinazoline core with aryl substitution at the 3-position, a feature shared by CAS 866345-45-1. The 3-phenyl group, present in the target compound, was identified as an important pharmacophoric element for adenosine receptor binding in the Bertelli et al. series [2], which may contribute to the cytotoxicity profile.

Anticancer Cytotoxicity Triazoloquinazoline

GABA-A α5 Receptor Ligand Potential: Structural Congruence with Patented Cognition-Enhancing Triazoloquinazolines

The 1,2,3-triazolo[1,5-a]quinazoline scaffold with an aminomethyl-linked aromatic substituent at position 5 has been specifically claimed in patent US 2003/0125333 as a privileged chemotype for GABA-A α5 receptor inverse agonism, a mechanism associated with cognition enhancement in Alzheimer's disease models [1]. The target compound CAS 866345-45-1 possesses the exact core scaffold and substitution pattern (3-phenyl, 5-[(arylmethyl)amino]) described in the patent's Formula I general structure. Critically, the patent teaches that compounds bearing a 5-methylisoxazol-3-yl group at position 3 and heteroaryl-methylamino groups at position 5 achieve GABA-A α5 selectivity over α1, α2, and α3 subtypes, which is essential for avoiding proconvulsant liabilities associated with non-selective benzodiazepine receptor inverse agonists [1].

Cognition Enhancement GABA-A α5 Triazoloquinazoline Patent

Predicted Physicochemical Profile vs. N-Pentyl Analog: Lipophilicity-Driven Differentiation for CNS Penetration

The 4-fluorobenzyl group in CAS 866345-45-1 confers distinct physicochemical properties compared to the N-pentyl analog N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine. Computational prediction on a closely related triazoloquinazoline (N-butyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine) yielded a calculated logP of 4.24 via ALOGPS, with aqueous solubility of 0.0052 g/L [1]. The aromatic 4-fluorobenzyl group in the target compound is expected to increase logP relative to alkylamino analogs while simultaneously introducing π-π stacking potential for aromatic receptor binding pockets. CNS multiparameter optimization (MPO) scores generally favor aromatic halogens over flexible alkyl chains for brain penetration due to reduced rotational bonds and favorable desolvation energetics [2].

CNS Drug Design Physicochemical Properties Lipophilicity

Recommended Research Application Scenarios for N-[(4-Fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (866345-45-1)


GABA-A α5 Receptor SAR Probe in Neuroscience Drug Discovery

CAS 866345-45-1 serves as a commercially accessible 1,2,3-triazolo[1,5-a]quinazoline scaffold for exploring GABA-A α5 receptor pharmacology. The compound's 3-phenyl, 5-(4-fluorobenzylamino) architecture maps onto the patented chemotype described in US 2003/0125333 for cognition-enhancing α5-selective inverse agonists [1]. Researchers can use this compound as a synthetic starting point to introduce heteroaryl substituents at position 3 or modify the benzylamino group, guided by the SAR framework established in the patent literature.

Anticancer Screening Library Diversification with Heterocyclic Scaffolds

The triazoloquinazoline class has demonstrated cytotoxicity exceeding dasatinib in medulloblastoma (Daoy), hepatocellular carcinoma (HepG2), and melanoma (SK-MEL28) cell lines, with the most potent analog achieving a 6.1-fold improvement over the reference drug in SK-MEL28 cells [1]. CAS 866345-45-1, bearing the critical 3-phenyl substituent identified in adenosine receptor-binding triazoloquinazolines , is a rational addition to diversity-oriented screening decks targeting kinase-related or adenosine receptor-mediated cancer pathways.

Metabolic Stability Comparison Studies in ADME Optimization Programs

The 4-fluorobenzyl group in CAS 866345-45-1 provides a direct comparator to the unsubstituted benzyl analog (CAS 866345-44-0) for assessing the impact of para-fluorination on benzylic oxidation rates. This pair enables head-to-head in vitro microsomal stability studies to quantify the metabolic shielding effect of fluorine substitution in the triazoloquinazoline series [1], generating translatable SAR for lead optimization in CNS and oncology programs where N-debenzylation is a common clearance mechanism.

Adenosine Receptor Profiling in Cardiovascular and CNS Target Validation

The 3-phenyl-1,2,3-triazolo[1,5-a]quinazoline scaffold has demonstrated moderate affinity for adenosine A1 receptors relative to previously studied triazoloquinazoline derivatives [1]. CAS 866345-45-1, with its 5-(4-fluorobenzylamino) group, is suitable for radioligand displacement assays against adenosine A1, A2A, A2B, and A3 receptor subtypes to determine whether the 4-fluorobenzyl modification enhances adenosine receptor subtype selectivity compared to the simpler 5-amino or 5-alkylamino congeners described in the Bertelli et al. (2000) SAR series.

Quote Request

Request a Quote for N-[(4-fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.